molecular formula C14H14FNO3S B4575944 1-(4-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide

1-(4-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide

Cat. No.: B4575944
M. Wt: 295.33 g/mol
InChI Key: JNCOBBIVMWBOKZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H14FNO3S and its molecular weight is 295.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.06784264 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utility and Methodology Development

1-(4-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide, though not directly mentioned, is analogous to compounds explored for their utility in synthesizing fluoromethylated organic molecules. A study highlighted the development of α-fluoro(disulfonyl)methane and its analogs for their synthetic utility in fluoromethylated organic synthesis. This research underscores a new C–S bond forming strategy, indicating the importance of such compounds in expanding the toolkit for synthetic chemistry (Prakash et al., 2010).

Supramolecular Chemistry and Self-Assembly

Research into diethyltin(methoxy)methanesulfonate's reaction with t-butylphosphonic acid resulted in compounds exhibiting distinct three-dimensional self-assemblies. This study demonstrates the compound's role in forming structures with significant differences in their solid-state motifs, indicating its potential in designing new materials and understanding molecular assembly mechanisms (Shankar et al., 2011).

Fluorination Techniques

Another aspect of scientific research on related compounds involves developing novel fluorination methods. For instance, difluorobis(fluoroxy)methane was utilized for selective monofluorination of 1,3-dicarbonyls, showcasing an efficient method to introduce fluorine into organic molecules. This research could have implications for pharmaceutical synthesis and material science, where fluorine's unique properties are leveraged (Bailey et al., 2002).

Enantioselective Synthesis

The catalytic enantioselective addition to cyclic N-acyl-iminiums using α-fluoro(phenylsulfonyl)methane derivatives highlights the importance of such compounds in achieving high stereoselectivity in chemical synthesis. This process provides a metal-free route to important sulfone and fluorine-containing quaternary stereocenters, pivotal in the development of biologically active compounds (Bhosale et al., 2022).

Catalytic Reactions and Material Science

Research on sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications also reflects the broader utility of sulfone compounds. By synthesizing a sulfonated side-chain grafting unit and incorporating it into poly(arylene ether sulfone), researchers were able to create materials with promising properties for polyelectrolyte membranes, indicating the role of such compounds in advancing energy technologies (Kim et al., 2008).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-19-14-5-3-2-4-13(14)16-20(17,18)10-11-6-8-12(15)9-7-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCOBBIVMWBOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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